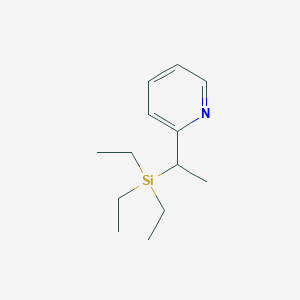
2-(1-Triethylsilylethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Triethylsilylethyl)pyridine is a chemical compound that belongs to the pyridine family. It is commonly known as TESPy or TESEPy. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
作用機序
The mechanism of action of 2-(1-Triethylsilylethyl)pyridine is not fully understood. However, it has been suggested that it may act as an inhibitor of tubulin polymerization, which is essential for cell division. This mechanism of action is similar to that of some anticancer drugs, which target rapidly dividing cells.
生化学的および生理学的効果
2-(1-Triethylsilylethyl)pyridine has been shown to have cytotoxic effects on cancer cells. It has also been shown to induce apoptosis, which is programmed cell death. In addition, it has been shown to inhibit the migration and invasion of cancer cells. These effects suggest that 2-(1-Triethylsilylethyl)pyridine may have potential as an anticancer agent.
実験室実験の利点と制限
One advantage of 2-(1-Triethylsilylethyl)pyridine is its ease of synthesis. It can be synthesized in good to excellent yields using a simple reaction. Another advantage is its potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood. Further research is needed to elucidate its mechanism of action and to determine its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on 2-(1-Triethylsilylethyl)pyridine. One direction is to further investigate its potential as an anticancer agent. This could involve testing its efficacy against different types of cancer cells and in animal models. Another direction is to explore its potential as a building block for the synthesis of MOFs. This could involve synthesizing new MOFs using 2-(1-Triethylsilylethyl)pyridine and testing their properties. Finally, further research is needed to understand its mechanism of action and to optimize its synthesis for use in various applications.
合成法
The synthesis of 2-(1-Triethylsilylethyl)pyridine involves the reaction of 2-bromoethyltriethylsilane with pyridine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF). The product is obtained by purification using column chromatography. This method yields the desired product in good to excellent yields.
科学的研究の応用
2-(1-Triethylsilylethyl)pyridine has found applications in various scientific fields. In organic synthesis, it has been used as a ligand for palladium-catalyzed cross-coupling reactions. It has also been used as a reagent for the synthesis of pyridine derivatives. In materials science, it has been used as a building block for the synthesis of metal-organic frameworks (MOFs). In medicinal chemistry, it has shown potential as an anticancer agent.
特性
CAS番号 |
113948-60-0 |
|---|---|
製品名 |
2-(1-Triethylsilylethyl)pyridine |
分子式 |
C13H23NSi |
分子量 |
221.41 g/mol |
IUPAC名 |
triethyl(1-pyridin-2-ylethyl)silane |
InChI |
InChI=1S/C13H23NSi/c1-5-15(6-2,7-3)12(4)13-10-8-9-11-14-13/h8-12H,5-7H2,1-4H3 |
InChIキー |
NVJZHJNDFDTSFS-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)C(C)C1=CC=CC=N1 |
正規SMILES |
CC[Si](CC)(CC)C(C)C1=CC=CC=N1 |
同義語 |
Pyridine,2-[1-(triethylsilyl)ethyl]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



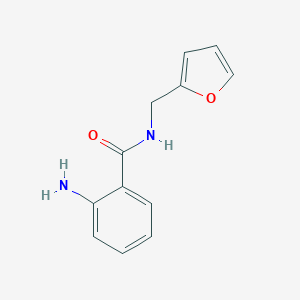
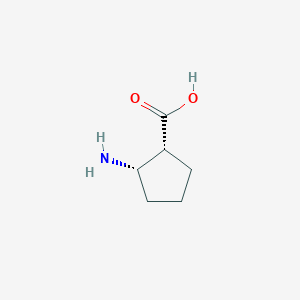
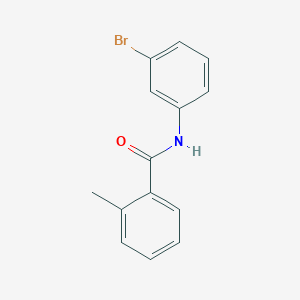
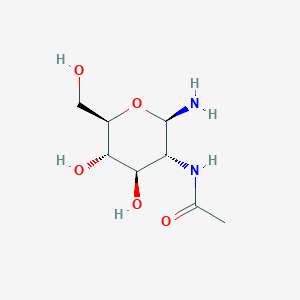
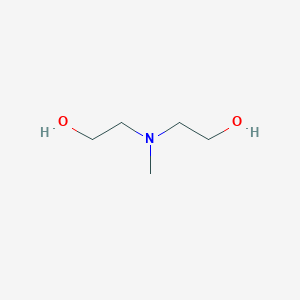
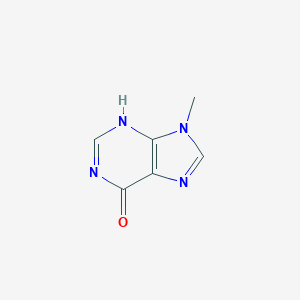
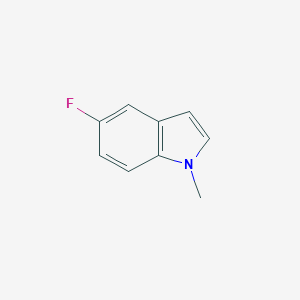
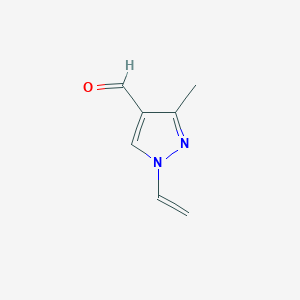
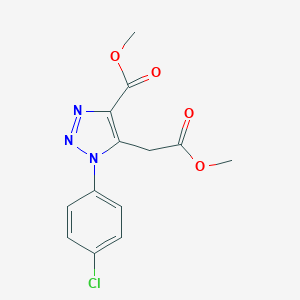
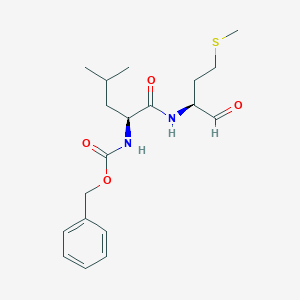
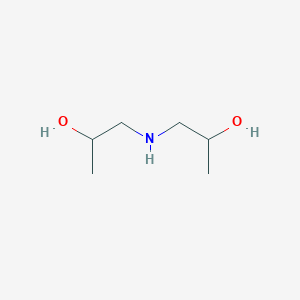
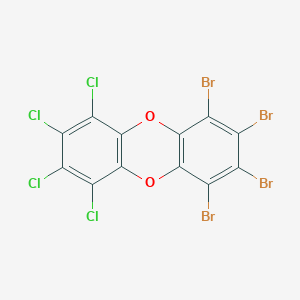
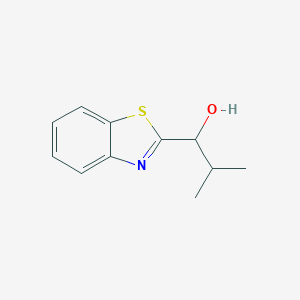
![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)